1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea
Description
This compound features a 1,2,3,4-tetrahydroquinoline scaffold substituted with a 4-fluorophenylsulfonyl group at the 1-position and a urea linkage connecting the 7-position of the tetrahydroquinoline to a 4-methoxyphenethyl moiety. The urea moiety provides hydrogen-bonding capacity, critical for interactions with biological targets such as kinases or proteases .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-33-22-10-4-18(5-11-22)14-15-27-25(30)28-21-9-6-19-3-2-16-29(24(19)17-21)34(31,32)23-12-7-20(26)8-13-23/h4-13,17H,2-3,14-16H2,1H3,(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXMJFUNPHIGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroquinoline-Sulfonyl Cores
- Replacement of urea with a sulfonamide group in eliminates hydrogen-bond donors, which may diminish interactions with polar biological targets.
Urea Derivatives with Varied Substituents
- The simpler urea in lacks the sulfonyl and tetrahydroquinoline moieties, resulting in lower molecular weight and likely reduced target specificity.
Physicochemical and Functional Implications
- Lipophilicity : The 4-methoxyphenethyl group increases lipophilicity relative to unsubstituted phenethyl (), which may enhance blood-brain barrier penetration.
- Hydrogen Bonding : Urea derivatives (target, ) exhibit stronger hydrogen-bonding capacity than sulfonamide analogues (), favoring interactions with proteases or kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
